Iloperidone metabolite P95-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

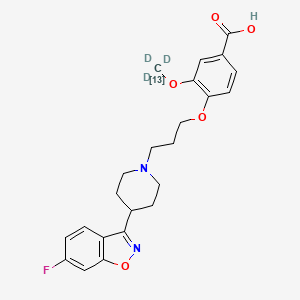

Molecular Formula |

C23H25FN2O5 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuterio(113C)methoxy)benzoic acid |

InChI |

InChI=1S/C23H25FN2O5/c1-29-21-13-16(23(27)28)3-6-19(21)30-12-2-9-26-10-7-15(8-11-26)22-18-5-4-17(24)14-20(18)31-25-22/h3-6,13-15H,2,7-12H2,1H3,(H,27,28)/i1+1D3 |

InChI Key |

AXUKEZOJOPXXTB-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Iloperidone Metabolite P95-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and pharmacological properties of Iloperidone metabolite P95, with a specific focus on its isotopically labeled form, P95-13C,d3. This document is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support research and development activities.

Core Chemical Properties

Iloperidone metabolite P95, also known as P95-12113, is one of the two major metabolites of the atypical antipsychotic drug Iloperidone.[1][2] It is formed in the liver through hydroxylation of Iloperidone, a process mediated by the cytochrome P450 enzyme CYP2D6.[2][3] The isotopically labeled version, P95-13C,d3, is a valuable tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis.[4]

Quantitative Data Summary

The following table summarizes the key chemical identifiers and properties of both the native and isotopically labeled forms of Iloperidone metabolite P95.

| Property | Iloperidone Metabolite P95 | Iloperidone Metabolite P95-13C,d3 |

| IUPAC Name | 4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid | 4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(methoxy-d3)-benzoic acid-13C |

| Synonyms | P95-12113, Iloperidone Carboxylic Acid | - |

| CAS Number | 475110-48-6 | 2747914-96-9 |

| Molecular Formula | C₂₃H₂₅FN₂O₅ | C₂₂¹³CH₂₂D₃FN₂O₅ |

| Molecular Weight | 428.46 g/mol | 432.47 g/mol |

| Purity | ≥98% (commercially available) | Not specified, for research use |

| Solubility | Soluble in DMSO | Not specified, assumed similar to native form |

Pharmacological Profile

Iloperidone metabolite P95 exhibits a distinct pharmacological profile. While it is a major metabolite, it is not considered to contribute significantly to the therapeutic effects of Iloperidone in the central nervous system (CNS) as it does not readily cross the blood-brain barrier. However, it does possess activity at various receptors, which may contribute to the peripheral effects of the parent drug.

Receptor Binding Affinity

The primary pharmacological action of Iloperidone is antagonism of dopamine D2 and serotonin 5-HT2A receptors. While P95 has a significantly lower affinity for these receptors compared to the parent compound, it does interact with several adrenergic and serotonergic receptors.

| Receptor | Mean Ki (nM) |

| Serotonin (5-HT) 2A | 7.08 |

| α1-Adrenergic | 21.38 |

| α2B-Adrenergic | 83.18 |

| α2C-Adrenergic | 47.86 |

Data sourced from Cayman Chemical product information, referencing Subramanian, N., and Kalkman, H.O. (2002).

Experimental Protocols

The quantitative analysis of Iloperidone and its metabolites, including P95, in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of isotopically labeled internal standards like P95-13C,d3 is standard practice in such assays to ensure accuracy and precision. A widely used and robust method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

UPLC-MS/MS Method for Quantification in Plasma

The following protocol is a representative example for the simultaneous determination of Iloperidone, P88, and P95 in rat plasma.

3.1.1. Sample Preparation (Solid Phase Extraction)

-

To 100 µL of human plasma, add the internal standard solution (containing Iloperidone-d4, P88-d4, and P95-13C,d3).

-

Vortex the mixture.

-

Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analytes with a suitable elution solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

3.1.2. Chromatographic Conditions

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-1.0 min: 10% to 90% B

-

1.0-1.4 min: 90% B

-

1.4-1.5 min: 90% to 10% B

-

1.5-2.0 min: 10% B

-

-

Injection Volume: 5 µL.

3.1.3. Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Iloperidone: To be determined based on instrumentation.

-

P88: To be determined based on instrumentation.

-

P95: To be determined based on instrumentation.

-

Iloperidone-d4 (IS): To be determined based on instrumentation.

-

P88-d4 (IS): To be determined based on instrumentation.

-

P95-13C,d3 (IS): To be determined based on instrumentation.

-

-

Source Parameters (e.g., Capillary Voltage, Source Temperature): To be optimized for the specific mass spectrometer used.

Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of Iloperidone and the primary signaling pathways associated with its mechanism of action.

Caption: Metabolic pathways of Iloperidone.

Caption: Dopamine D2 receptor antagonist signaling pathway.

Caption: Serotonin 5-HT2A receptor antagonist signaling pathway.

References

An In-Depth Technical Guide to the Structure and Synthesis of Iloperidone Metabolite P95-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and a proposed synthetic route for the isotopically labeled Iloperidone metabolite, P95-13C,d3. Iloperidone is an atypical antipsychotic agent, and its metabolism is a critical aspect of its pharmacological profile. The P95 metabolite, a carboxylic acid derivative, is one of the major metabolites of Iloperidone. The stable isotope-labeled version, P95-13C,d3, is an essential tool for quantitative bioanalytical studies, such as mass spectrometry-based assays, used in drug metabolism and pharmacokinetic (DMPK) research.

Structure and Physicochemical Properties

Iloperidone metabolite P95, also known as Iloperidone Carboxylic Acid, is chemically identified as 4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid[1]. The isotopically labeled version, P95-13C,d3, incorporates a carbon-13 atom and three deuterium atoms. The deuteration is located on the methoxy group, and the carbon-13 is typically incorporated into the carboxylic acid moiety to provide a distinct mass shift for use as an internal standard in quantitative analysis.

Table 1: Physicochemical Properties of Iloperidone Metabolite P95 and its Isotopologue

| Property | Iloperidone Metabolite P95 | Iloperidone Metabolite P95-13C,d3 |

| IUPAC Name | 4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxybenzoic acid[1] | 4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(methoxy-d3)benzoic-13C acid |

| Synonyms | Iloperidone Carboxylic Acid, P 95-12113[1] | Iloperidone Carboxylic Acid-d3 |

| CAS Number | 475110-48-6[1] | 1346601-35-1 |

| Molecular Formula | C₂₃H₂₅FN₂O₅[1] | C₂₂¹³CH₂₂D₃FN₂O₅ |

| Molecular Weight | 428.46 g/mol | 431.47 g/mol |

| Appearance | Solid (Typical) | Solid (Typical) |

| Solubility | Soluble in DMSO | Expected to be soluble in DMSO |

Metabolic Pathway of Iloperidone

Iloperidone is extensively metabolized in the liver, primarily through three pathways: carbonyl reduction, hydroxylation mediated by CYP2D6, and O-demethylation mediated by CYP3A4. The formation of metabolite P95 is a result of the oxidation of the acetyl group of Iloperidone to a carboxylic acid. This metabolic transformation is a key pathway in the clearance of Iloperidone.

Proposed Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not publicly available and is likely proprietary. However, a plausible synthetic route can be proposed based on established organic chemistry principles and known synthetic pathways for Iloperidone and related isotopically labeled compounds.

The proposed synthesis involves two key stages:

-

Synthesis of the isotopically labeled side chain precursor: This involves the preparation of a vanillic acid derivative containing the deuterium and carbon-13 labels, which is then converted to a suitable intermediate for coupling with the piperidine core.

-

Coupling and final modification: The labeled side chain is coupled with the 6-fluoro-1,2-benzoxazole piperidine core, followed by the conversion of a precursor functional group to the final carboxylic acid.

A likely approach for the final step is the haloform reaction, which converts a methyl ketone (present in an Iloperidone-like precursor) into a carboxylic acid.

Proposed Experimental Protocol

Step 1: Synthesis of 4-(3-bromopropoxy)-3-(methoxy-d3)-[carboxy-13C]benzoic acid

-

Deuteromethylation of Protocatechuic Acid: Protocatechuic acid (3,4-dihydroxybenzoic acid) is selectively O-methylated at the 3-position using a deuterated methylating agent such as deuterated methyl iodide (CD₃I) in the presence of a suitable base (e.g., K₂CO₃) and solvent (e.g., acetone). This introduces the three deuterium atoms.

-

Alkylation of the Phenolic Hydroxyl Group: The remaining phenolic hydroxyl group at the 4-position is alkylated with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to introduce the 3-bromopropoxy side chain.

-

Introduction of the 13C Label: The carboxylic acid group can be introduced with a ¹³C label through various methods. One approach is to start from a precursor where the carboxyl group is replaced by a bromine atom. This can be converted to a Grignard reagent and then reacted with ¹³CO₂ to form the ¹³C-labeled carboxylic acid.

Step 2: Synthesis of Isotopically Labeled Iloperidone Precursor

-

Coupling Reaction: The isotopically labeled side chain, 4-(3-bromopropoxy)-3-(methoxy-d3)-[carboxy-¹³C]benzoic acid, is coupled with 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole. This is a standard nucleophilic substitution reaction where the piperidine nitrogen displaces the bromine atom on the propoxy chain. The reaction is typically carried out in the presence of a base (e.g., K₂CO₃ or Et₃N) in a solvent like acetonitrile or DMF. To facilitate the final haloform reaction, the precursor would ideally have a methyl ketone instead of a carboxylic acid. A more direct route would involve starting with a labeled acetophenone derivative.

Step 3: Oxidation to P95-13C,d3 (Haloform Reaction)

-

Reaction Setup: The isotopically labeled Iloperidone precursor (the methyl ketone) is dissolved in a suitable solvent such as dioxane or THF.

-

Reagent Addition: An aqueous solution of sodium hypobromite (or another hypohalite) is added dropwise to the reaction mixture, which is typically cooled in an ice bath. The reaction is stirred until completion, which can be monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is quenched, for example, with sodium sulfite, and then acidified with a mineral acid (e.g., HCl) to protonate the carboxylate.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the final P95-13C,d3.

Data Presentation

Table 2: Summary of Key Intermediates and Final Product

| Compound | Structure | Molecular Formula | Key Synthetic Step |

| 4-hydroxy-3-(methoxy-d3)-[carboxy-¹³C]benzoic acid | (Structure not shown) | C₇¹³CH₅D₃O₄ | Deuteromethylation and ¹³C-carboxylation of protocatechuic acid |

| 4-(3-bromopropoxy)-3-(methoxy-d3)-[carboxy-¹³C]benzoic acid | (Structure not shown) | C₁₀¹³CH₉D₃BrO₄ | Alkylation with 1,3-dibromopropane |

| Labeled Iloperidone Precursor (methyl ketone) | (Structure similar to Iloperidone) | C₂₃¹³CH₂₄D₃FN₂O₄ | Coupling of the labeled side chain with the piperidine core |

| Iloperidone Metabolite P95-¹³C,d₃ | (Structure shown in Section 1) | C₂₂¹³CH₂₂D₃FN₂O₅ | Haloform reaction of the methyl ketone precursor |

Conclusion

The synthesis of this compound is a multi-step process that requires the careful introduction of stable isotopes into a precursor molecule, followed by coupling and functional group transformations. While a specific, published protocol is not available, the proposed synthetic route utilizing well-established organic reactions provides a viable pathway for its preparation. The availability of this and other isotopically labeled metabolites is crucial for advancing our understanding of the pharmacokinetics and metabolism of Iloperidone, thereby supporting further drug development and clinical research in the field of antipsychotic therapy.

References

A Technical Guide to the Role of Iloperidone Metabolite P95-13C,d3 in Preclinical and Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone, an atypical antipsychotic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, the P95 metabolite is a significant circulating metabolite. While the parent drug and another major metabolite, P88, are active in the central nervous system (CNS), P95 does not readily cross the blood-brain barrier and is therefore not considered to contribute to the primary therapeutic effects of iloperidone. However, its presence in systemic circulation and its pharmacological activity at peripheral receptors make it a crucial analyte to monitor during drug development and in clinical studies.

This technical guide focuses on the function and application of a specific tool used in this monitoring: Iloperidone metabolite P95-13C,d3 . This is a stable isotope-labeled (SIL) version of the P95 metabolite. The incorporation of carbon-13 (¹³C) and deuterium (d3) isotopes creates a molecule that is chemically identical to the endogenous P95 metabolite but has a distinct, heavier molecular weight. This property makes it an ideal internal standard for quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary function of this compound in research is to ensure the accuracy, precision, and reliability of the quantification of the P95 metabolite in biological matrices such as plasma and serum. By adding a known amount of the SIL internal standard to a sample, researchers can correct for variability in sample preparation and instrument response, leading to highly accurate measurements of the native analyte's concentration. This is critical for pharmacokinetic (PK) studies, bioequivalence studies, and drug-drug interaction studies.

Core Function in Research: An Internal Standard for Bioanalysis

The central role of this compound is to serve as an internal standard in mass spectrometry-based bioanalytical assays. Its utility stems from the principles of isotope dilution mass spectrometry.

Key Advantages of Using P95-13C,d3 as an Internal Standard:

-

Similar Chemical and Physical Properties: Being chemically identical to the P95 metabolite, the SIL internal standard exhibits nearly identical behavior during sample extraction, chromatography, and ionization. This co-elution and similar ionization efficiency allow for accurate correction of any analyte loss during sample processing or fluctuations in the mass spectrometer's performance.

-

Distinct Mass-to-Charge Ratio (m/z): The increased mass due to the stable isotopes allows the mass spectrometer to differentiate between the endogenous P95 and the P95-13C,d3 internal standard. This distinction is fundamental for accurate quantification.

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, significantly enhancing the accuracy and precision of the analytical method.

Quantitative Data

The following tables summarize key quantitative parameters related to the bioanalysis of the iloperidone metabolite P95.

Table 1: Mass Spectrometry Parameters for P95 and P95-13C,d3

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| P95 | 429.1 | 261.1 | ESI+ |

| P95-13C,d3 | 433.1 | 261.1 | ESI+ |

Note: The exact m/z values may vary slightly depending on the instrument and specific adducts formed.

Table 2: Chromatographic and Method Validation Parameters

| Parameter | Value |

| Chromatographic Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 0.4 mL/min |

| Linearity Range (in plasma) | 0.05 - 2.0 ng/mL |

| Extraction Recovery | >84%[1] |

| Precision (%CV) | 1.17 - 4.75%[1] |

| Accuracy | 96.2 - 105%[1] |

Experimental Protocols

Detailed Methodology for Quantification of P95 in Human Plasma using LC-MS/MS with P95-13C,d3 Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of the iloperidone metabolite P95 in human plasma.

1. Materials and Reagents:

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Iloperidone metabolite P95 analytical standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation plates

-

96-well collection plates

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator (optional)

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

2. Preparation of Stock and Working Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve P95 and P95-13C,d3 in methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the P95 stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards and quality control (QC) samples. Prepare a working solution of the P95-13C,d3 internal standard at an appropriate concentration.

3. Sample Preparation (Solid Phase Extraction - SPE):

-

Conditioning: Condition the SPE cartridges with methanol followed by water.

-

Sample Loading: To 100 µL of plasma sample, add a known amount of the P95-13C,d3 internal standard working solution. Vortex briefly. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

-

Elution: Elute the P95 and P95-13C,d3 from the cartridge with an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

4. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

P95: 429.1 → 261.1

-

P95-13C,d3: 433.1 → 261.1

-

-

Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both P95 and P95-13C,d3.

-

Calculate the peak area ratio of P95 to P95-13C,d3.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of P95 in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Signaling Pathway of Iloperidone Metabolite P95

Caption: Peripheral Signaling of Iloperidone Metabolite P95.

Experimental Workflow for P95 Quantification

Caption: Bioanalytical Workflow for P95 Quantification.

References

A Technical Guide to Iloperidone's P95 Metabolite and the Role of its Stable Isotope-Labeled Analog, P95-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iloperidone is an atypical antipsychotic agent with a complex metabolic profile. This technical guide provides an in-depth examination of its major metabolite, P95, and the utility of its stable isotope-labeled counterpart, P95-13C,d3. While direct comparative biological studies between the labeled and unlabeled P95 are not publicly available, this document synthesizes the existing knowledge on the pharmacokinetics, pharmacology, and analytical methodologies related to P95. The role of P95-13C,d3 as a critical internal standard in bioanalytical assays for accurate quantification is also detailed. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of iloperidone and related compounds.

Introduction

Iloperidone is an atypical antipsychotic medication approved for the treatment of schizophrenia.[1] Its therapeutic effect is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] Iloperidone undergoes extensive metabolism in the liver, primarily through three pathways: carbonyl reduction, hydroxylation mediated by CYP2D6, and O-demethylation mediated by CYP3A4.[3] This metabolism results in the formation of two major metabolites, P88 and P95.[3] Understanding the characteristics of these metabolites is crucial for a complete picture of iloperidone's clinical pharmacology.

This whitepaper focuses on the P95 metabolite and its stable isotope-labeled form, P95-13C,d3. While P95 is a significant circulating metabolite, its contribution to the central therapeutic effects of iloperidone is considered minimal due to its limited ability to cross the blood-brain barrier.[4] The stable isotope-labeled version, P95-13C,d3, serves as an essential tool for the accurate quantification of the unlabeled P95 in biological matrices during pharmacokinetic and bioequivalence studies.

Pharmacokinetics of Iloperidone and its Metabolite P95

The pharmacokinetic profile of iloperidone and its metabolites is influenced by the genetic polymorphism of the CYP2D6 enzyme, leading to variations between extensive metabolizers (EM) and poor metabolizers (PM).

| Parameter | Iloperidone | P95 Metabolite | P88 Metabolite |

| Elimination Half-life (EM) | 18 hours | 23 hours | 26 hours |

| Elimination Half-life (PM) | 33 hours | 31 hours | 37 hours |

| AUC at Steady State (EM) | Not specified | 47.9% of total drug exposure | 19.5% of total drug exposure |

| AUC at Steady State (PM) | Not specified | 25% of total drug exposure | 34% of total drug exposure |

Data compiled from DrugBank Online and the Psychopharmacology Institute.

Pharmacology of the P95 Metabolite

The P95 metabolite of iloperidone has a distinct receptor binding profile compared to the parent drug. While it does exhibit some affinity for serotonergic and adrenergic receptors, it is significantly less potent than iloperidone at the 5-HT2A receptor and has a low likelihood of contributing to the central therapeutic effects.

| Receptor | Iloperidone (pKi) | P95 Metabolite (pKi) | Notes |

| Serotonin 5-HT2A | 9.56 | 8.15 | P95 affinity is 60-fold lower than iloperidone. |

| Adrenergic alpha1 | Not specified | 7.67 | |

| Adrenergic alpha2C | Not specified | 7.32 | |

| Adrenergic alpha2B | Not specified | 7.08 |

Data from PubMed.

The Role of Iloperidone P95-13C,d3

Stable isotope-labeled compounds, such as P95-13C,d3, are indispensable in modern drug metabolism and pharmacokinetic studies. Their primary application is as internal standards in quantitative bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard that is structurally identical to the analyte of interest, but with a different mass, allows for the correction of variability during sample preparation and analysis. This leads to highly accurate and precise quantification of the unlabeled analyte in complex biological matrices like plasma. Iloperidone P95-13C,d3 is commercially available for research and development purposes.

Experimental Protocols

Quantification of Iloperidone and its Metabolites (including P95) in Human Plasma using LC-MS/MS

This protocol is a generalized representation based on published methodologies.

5.1.1. Sample Preparation (Solid Phase Extraction - SPE)

-

To 100 µL of human plasma, add the internal standard solution containing iloperidone-d3, P88-d3, and P95-13C,d3.

-

Vortex mix the samples.

-

Load the samples onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with an appropriate buffer to remove interferences.

-

Elute the analytes and internal standards with an organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5.1.2. LC-MS/MS Conditions

-

LC Column: A C8 or C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.4-1.0 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each analyte and its corresponding stable isotope-labeled internal standard.

Radioligand Binding Assay for Receptor Affinity

This is a generalized protocol for determining the binding affinity of a compound to a specific receptor.

5.2.1. Membrane Preparation

-

Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

5.2.2. Binding Assay

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand known to bind to the target receptor, and varying concentrations of the unlabeled test compound (e.g., P95 metabolite).

-

Incubate the plate to allow for binding to reach equilibrium.

-

Rapidly filter the contents of each well through a filter mat to separate the bound from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

5.2.3. Data Analysis

-

The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined.

-

The Ki (inhibitory constant) is then calculated from the IC50 value, providing a measure of the affinity of the test compound for the receptor.

Signaling Pathways and Experimental Workflows

Iloperidone Metabolism

The following diagram illustrates the primary metabolic pathways of iloperidone.

Caption: Primary metabolic pathways of iloperidone.

Analytical Workflow for P95 Quantification

This diagram outlines the typical workflow for quantifying the P95 metabolite in a biological sample using its stable isotope-labeled analog.

Caption: Analytical workflow for P95 quantification.

Iloperidone's Primary Signaling Pathways

Iloperidone's therapeutic effects are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.

Caption: Iloperidone's antagonism of D2 and 5-HT2A signaling.

Conclusion

The P95 metabolite is a significant component in the overall exposure to iloperidone-related substances, though its direct contribution to the central therapeutic effects appears to be limited. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential for a comprehensive safety and efficacy evaluation of iloperidone. The stable isotope-labeled analog, P95-13C,d3, is a critical tool that enables the precise and accurate quantification of P95 in biological samples, underpinning robust clinical and non-clinical research. This technical guide provides a foundational overview of the current knowledge, highlighting the importance of both the unlabeled metabolite and its labeled counterpart in the ongoing research and development of iloperidone. Further studies directly comparing the biological activities of labeled and unlabeled P95 could provide additional insights, although the primary utility of P95-13C,d3 is expected to remain in the bioanalytical realm.

References

In-Depth Technical Guide: Iloperidone Metabolite P95-13C,d3

This technical guide provides a comprehensive overview of the Iloperidone metabolite P95, with a specific focus on its isotopically labeled form, P95-13C,d3. This document is intended for researchers, scientists, and professionals in drug development, offering available data on its chemical identity, pharmacological properties, and metabolic pathways.

Chemical Identification and CAS Number

An essential aspect of chemical documentation is the Chemical Abstracts Service (CAS) number, a unique identifier for a specific substance. For the isotopically labeled Iloperidone metabolite P95-13C,d3 , a specific CAS number is not publicly available or has not been assigned . Chemical suppliers that list this labeled compound for research purposes do not provide a registered CAS number.[1][2][3]

However, the parent (unlabeled) compound, Iloperidone metabolite P95 , is well-documented and has the following CAS number:

| Compound | CAS Number |

| Iloperidone metabolite P95 | 475110-48-6[4][5] |

Iloperidone metabolite P95 is also known by its synonym P95-12113 and its formal chemical name: 4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-benzoic acid .

The isotopically labeled version, Iloperidone-13C-d3 Metabolite P95 , has a molecular formula of C22H22FN2O513CD3 and a molecular weight of approximately 432.47.

Quantitative Pharmacological Data

Iloperidone metabolite P95 exhibits binding affinity for several neurotransmitter receptors, although its activity profile differs from the parent drug, Iloperidone. The primary quantitative data available pertains to its receptor binding affinities (Ki values).

Table 1: Receptor Binding Affinity (Ki) of Iloperidone Metabolite P95

| Receptor Subtype | Mean Ki (nM) |

|---|---|

| Serotonin 5-HT2A | 7.08 |

| α1-Adrenergic | 21.38 |

| α2B-Adrenergic | 83.18 |

| α2C-Adrenergic | 47.86 |

Note: These values are for the unlabeled P95 metabolite. The isotopic labeling in P95-13C,d3 is not expected to alter its pharmacological activity.

Metabolic Pathway of Iloperidone

Iloperidone is extensively metabolized in the liver, primarily through three major pathways involving cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. The metabolite P95 is a significant product of this metabolism.

The formation of P95 occurs via the CYP2D6-mediated pathway. This metabolite is found in higher concentrations in individuals who are extensive metabolizers (EM) of CYP2D6 compared to poor metabolizers (PM). It has been noted that P95 does not readily cross the blood-brain barrier, suggesting it is unlikely to contribute to the central therapeutic effects of Iloperidone.

Below is a diagram illustrating the major metabolic pathways of Iloperidone.

Experimental Protocols

The following provides a general methodology for the type of experiment used to determine the receptor binding affinities listed in Table 1. This is based on standard practices in the field.

Radioligand Binding Assays

Objective: To determine the affinity of a test compound (Iloperidone metabolite P95) for specific neurotransmitter receptors by measuring its ability to displace a known radiolabeled ligand.

General Methodology:

-

Tissue/Cell Preparation: Membranes are prepared from tissues or cultured cells that express the receptor of interest (e.g., CHO cells transfected with human 5-HT2A receptor).

-

Incubation: A constant concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in a suitable buffer.

-

Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (Iloperidone metabolite P95).

-

Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters (representing the bound radioligand) is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

Ki Calculation: The IC50 value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand used.

Conclusion

While a specific CAS number for this compound is not found in public databases, the parent compound, P95, is well-characterized with the CAS number 475110-48-6. The available quantitative data on P95's receptor binding profile indicates a lower affinity for key receptors compared to the parent drug, Iloperidone, and its limited ability to cross the blood-brain barrier suggests a minimal contribution to the central therapeutic effects. The isotopically labeled form serves as a critical tool for pharmacokinetic and metabolic studies, allowing for precise quantification in biological matrices. Researchers utilizing this compound should reference it by its chemical name and note the absence of a specific CAS number, while using the parent compound's CAS number for contextual reference.

References

Commercial Availability and Technical Profile of Iloperidone Metabolite P95-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and relevant biological data for the stable isotope-labeled Iloperidone metabolite, P95-13C,d3. Iloperidone is an atypical antipsychotic, and its metabolites are crucial for understanding its pharmacokinetics and overall pharmacological profile. The inclusion of a stable isotope-labeled internal standard is essential for quantitative bioanalytical studies.

Commercial Availability

Iloperidone metabolite P95, isotopically labeled with carbon-13 and deuterium (P95-13C,d3), is available from specialized chemical suppliers for research and development purposes. The compound is typically supplied in solid form and is offered in various quantities.

| Supplier | Product Name | Catalog Number | Availability |

| Clinivex | Iloperidone-13C-d3 Metabolite P95 | Not specified | In stock (10mg, 50mg, 100mg)[1] |

| BOC Sciences | Iloperidone-d3 metabolite P95 | Not specified | Inquire for price |

| Simson Pharma Limited | Iloperidone-D3 metabolite P95 | Not specified | In stock |

Physicochemical and Technical Data

The stable isotope-labeled P95 metabolite is intended for use as an internal standard in quantitative analysis, such as mass spectrometry-based assays. Below is a summary of its key technical data.

| Property | Value | Source |

| Product Name | Iloperidone metabolite P95-13C,d3 | Immunomart |

| Molecular Formula | C22 13CH22D3FN2O5 | Immunomart[2] |

| Molecular Weight | 432.46 | Immunomart[2] |

| CAS Number | 2747914-96-9 | Immunomart[2] |

| Solubility | 10 mM in DMSO | Immunomart[2] |

| Storage | -20°C | Cayman Chemical |

| Purity | ≥98% (for unlabeled P95) | Cayman Chemical |

| Formulation | A solid | Cayman Chemical |

Biological Activity and Pharmacokinetics of Iloperidone Metabolite P95

Iloperidone metabolite P95 is one of the two major metabolites of Iloperidone in humans. It is formed through hydroxylation mediated by the CYP2D6 enzyme. Unlike the parent drug and the other major metabolite (P88), P95 does not readily cross the blood-brain barrier and is therefore not expected to contribute to the central therapeutic effects of Iloperidone. However, its peripheral activity may be relevant to the side-effect profile of the drug.

Receptor Binding Profile

The unlabeled form of Iloperidone metabolite P95 has been characterized for its binding affinity to various neurotransmitter receptors. This information is critical for understanding its potential off-target effects.

| Receptor | Mean Ki (nM) | Source |

| Serotonin 5-HT2A | 7.08 | Cayman Chemical, Biomol.com |

| α1-Adrenergic | 21.38 | Cayman Chemical, Biomol.com |

| α2B-Adrenergic | 83.18 | Cayman Chemical, Biomol.com |

| α2C-Adrenergic | 47.86 | Cayman Chemical, Biomol.com |

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not publicly available, its primary use is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the pharmacokinetic analysis of Iloperidone and its metabolites. Below is a representative workflow for such an application.

General Workflow for LC-MS/MS Quantification of Iloperidone and Metabolites in Plasma

Radioligand Receptor Binding Assay

To determine the binding affinity (Ki) of unlabeled Iloperidone metabolite P95, a competitive radioligand binding assay would be employed.

Metabolic Pathway of Iloperidone

Iloperidone is extensively metabolized in the liver, primarily by CYP2D6 and CYP3A4 enzymes, as well as through carbonyl reduction. This results in the formation of two major metabolites, P88 and P95.

Signaling Context

Iloperidone's therapeutic effect is believed to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. While metabolite P95 does not cross the blood-brain barrier, it does interact with 5-HT2A and adrenergic receptors peripherally.

References

An In-depth Technical Guide to the Metabolism of Iloperidone and the P95 Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iloperidone is an atypical antipsychotic agent whose clinical efficacy and safety profile are significantly influenced by its extensive hepatic metabolism. This technical guide provides a comprehensive overview of the metabolic fate of iloperidone, with a particular focus on the formation of its major metabolite, P95. The document details the primary biotransformation pathways, the key enzymes involved—notably Cytochrome P450 2D6 (CYP2D6) and CYP3A4—and the resulting pharmacokinetic and pharmacodynamic implications. Quantitative data on the pharmacokinetics, receptor affinities, and enzyme inhibition constants are summarized in structured tables. Furthermore, this guide outlines the detailed experimental methodologies employed in the characterization of iloperidone's metabolism, including in vitro assays with human liver microsomes and advanced analytical techniques. Visual diagrams generated using Graphviz are provided to illustrate the core metabolic pathways and experimental workflows, offering a clear and concise reference for professionals in the field of drug development and pharmacology.

Core Metabolic Pathways of Iloperidone

Iloperidone undergoes extensive metabolism primarily in the liver through three major biotransformation pathways.[1] The metabolic fate of the drug is crucial as it dictates the plasma concentrations of the parent compound and its principal metabolites, which vary significantly based on an individual's genetic makeup, specifically their CYP2D6 metabolizer status.[2][3]

The three primary routes of iloperidone metabolism are:

-

CYP2D6-Mediated Hydroxylation: This pathway leads to the formation of the major metabolite known as P95 .[1][4] This is often referred to as the "P95 pathway."

-

Carbonyl Reduction: A cytosolic enzyme-mediated pathway that reduces iloperidone to its active metabolite, P88 .

-

CYP3A4-Mediated O-demethylation: A lesser pathway, mediated by CYP3A4, which results in the formation of the P89 metabolite.

The two most significant metabolites in terms of plasma exposure are P88 and P95. The balance between these metabolites is heavily dependent on the activity of the CYP2D6 enzyme.

Caption: The three primary metabolic pathways of iloperidone.

The P95 Pathway: CYP2D6-Mediated Hydroxylation

The formation of the P95 metabolite occurs via hydroxylation and is predominantly catalyzed by the polymorphic enzyme CYP2D6. This pathway is of significant clinical interest because approximately 7-10% of Caucasians and 3-8% of Black/African Americans are "poor metabolizers" (PMs) due to non-functional CYP2D6 alleles.

In individuals who are extensive metabolizers (EMs) of CYP2D6, the P95 metabolite constitutes a significant portion of the total drug-related material in plasma, representing about 47.9% of the area under the curve (AUC) at steady-state. In contrast, for poor metabolizers, the contribution of P95 to the total plasma exposure is reduced to 25%. This demonstrates the critical role of CYP2D6 in the clearance of iloperidone via this pathway.

Pharmacokinetics of Iloperidone and its Major Metabolites (P88 & P95)

The pharmacokinetic profile of iloperidone and its metabolites, P88 and P95, is markedly different between CYP2D6 extensive and poor metabolizers. PMs exhibit higher exposure to the parent drug, iloperidone, and the active metabolite P88, along with prolonged elimination half-lives for all three compounds.

Table 1: Pharmacokinetic Parameters of Iloperidone, P88, and P95

| Parameter | Analyte | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Reference(s) |

|---|---|---|---|---|

| Elimination Half-life (t½) | Iloperidone | 18 hours | 33 hours | |

| P88 | 26 hours | 37 hours | ||

| P95 | 23 hours | 31 hours | ||

| Time to Peak (Tmax) | Iloperidone | 2 - 4 hours | 2 - 4 hours | |

| AUC Contribution at SS | P88 | 19.5% | 34.0% | |

| P95 | 47.9% | 25.0% | ||

| Protein Binding | Iloperidone | ~95% | ~95% | |

| P88 / P95 | ~95% | ~95% | ||

| Apparent Clearance (CL/F) | Iloperidone | 47 - 102 L/h | N/A |

| Apparent Volume (Vd/F) | Iloperidone | 1340 - 2800 L | N/A | |

Data compiled from multiple sources. Tmax is for single dosing. AUC Contribution is the percentage of total plasma exposure (iloperidone + metabolites) at steady-state.

Pharmacodynamics of Iloperidone Metabolites

The clinical activity of a drug is determined not only by the parent compound but also by any pharmacologically active metabolites. In the case of iloperidone, the two major metabolites have distinct pharmacodynamic profiles.

-

P88: This active metabolite exhibits a receptor binding profile that is comparable to the parent drug, iloperidone. It binds with high affinity to serotonin 5-HT2A and dopamine D2A receptors, among others. P88 readily crosses the blood-brain barrier and is therefore likely to contribute significantly to both the therapeutic effects and the side-effect profile of iloperidone treatment.

-

P95: In contrast, P95 has a different receptor affinity profile, with a notably lower affinity for key receptors like 5-HT2A (60-fold lower than iloperidone). Crucially, P95 does not readily cross the blood-brain barrier and is found almost exclusively in the peripheral circulation. Consequently, it is considered unlikely that P95 contributes to the central therapeutic antipsychotic effects of iloperidone.

Table 2: Receptor Binding Affinities (pKi) of Iloperidone and its Metabolites

| Receptor Target | Iloperidone | P88-8991 | P95-12113 | Reference(s) |

|---|---|---|---|---|

| Serotonin 5-HT2A | High Affinity | 9.56 | 8.15 | |

| Dopamine D2A | High Affinity | 7.80 | Low Affinity | |

| Adrenergic α1 | High Affinity | 8.08 | 7.67 | |

| Adrenergic α2C | High Affinity | 7.79 | 7.32 |

pKi is the negative logarithm of the inhibitory constant (Ki). Higher values indicate stronger binding affinity. "High Affinity" for Iloperidone is noted where specific pKi values were not provided in the cited source but activity is established.

Enzyme Inhibition Profile of Iloperidone

In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have shown that iloperidone can act as an inhibitor of the very enzymes responsible for its metabolism. This creates a potential for drug-drug interactions (DDIs).

Iloperidone demonstrates a potent noncompetitive inhibition of CYP3A4 and a competitive inhibition of CYP2D6. The inhibitory constant (Ki) values are within a range that suggests these interactions could be clinically relevant, as they are close to the presumed concentrations of iloperidone in the liver of treated patients.

Table 3: Inhibitory Constants (Ki) of Iloperidone on Human CYP Isoforms

| CYP Isoform | Inhibition Mechanism | Ki Value (μM) in HLM | Ki Value (μM) in Supersomes | Reference(s) |

|---|---|---|---|---|

| CYP3A4 | Noncompetitive | 0.38 | 0.3 | |

| CYP2D6 | Competitive | 2.9 | 10 | |

| CYP1A2 | N/A | 45 | 31 | |

| CYP2C19 | Mixed | 6.5 | 32 |

HLM: Human Liver Microsomes. Supersomes: cDNA-expressed CYP enzymes.

Experimental Protocols

The characterization of iloperidone's metabolism relies on a suite of established in vitro and analytical methodologies. The following sections provide an overview of the typical protocols used.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This assay is fundamental for identifying metabolic pathways and determining the enzymes involved.

-

Preparation: Pooled human liver microsomes are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4), MgCl₂, and the specific CYP isoform-selective substrate.

-

Incubation: Iloperidone (at various concentrations) is added to the reaction mixture. The reaction is initiated by adding a pre-warmed NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

-

Time Course: The mixture is incubated in a shaking water bath at 37°C. Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

-

Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant, containing the parent drug and metabolites, is transferred for analysis.

-

Analysis: The concentration of iloperidone and its formed metabolites (P88, P95, etc.) is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

CYP450 Inhibition Assay (IC50 Determination)

This protocol determines the concentration of an inhibitor (iloperidone) required to reduce the activity of a specific CYP enzyme by 50%.

Caption: A typical workflow for a CYP450 inhibition assay.

-

Assay Setup: A series of incubations is prepared using HLM, a CYP-isoform-specific probe substrate (e.g., bufuralol for CYP2D6), and a range of iloperidone concentrations. A control incubation contains no iloperidone.

-

Pre-incubation (optional): For time-dependent inhibition (TDI) studies, the mixture of HLM and iloperidone is pre-incubated before the substrate is added.

-

Reaction: The reaction is started with an NADPH-regenerating system and incubated at 37°C for a short, linear period (e.g., 5-10 minutes).

-

Termination & Analysis: The reaction is stopped, and samples are processed as described in section 6.1. The rate of metabolite formation from the probe substrate is measured by LC-MS/MS.

-

Data Analysis: The rate of metabolite formation at each iloperidone concentration is compared to the control. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Metabolite Identification using LC-MS/MS

High-resolution mass spectrometry (HRMS) is a key technology for identifying and structurally characterizing drug metabolites.

Caption: Workflow for metabolite identification using LC-MS/MS.

-

Sample Introduction: The processed sample supernatant is injected into an HPLC system for chromatographic separation of the parent drug from its metabolites.

-

Mass Spectrometry - MS1 Scan: As compounds elute from the HPLC, they are ionized (typically by electrospray ionization, ESI) and enter the mass spectrometer. A full scan (MS1) is performed to detect the protonated molecular ions ([M+H]+) of all compounds. HRMS provides accurate mass data, allowing for the determination of elemental compositions.

-

Metabolite Searching: Data mining techniques are used to find potential metabolites. This can involve searching for expected mass shifts (e.g., +15.9949 Da for hydroxylation to form P95) or using mass defect filtering to find drug-related material against the biological background.

-

Mass Spectrometry - MS/MS Scan: A second experiment (or a data-dependent acquisition) is performed where the ion of a suspected metabolite is isolated and fragmented (tandem MS or MS/MS).

-

Structure Elucidation: The resulting fragmentation pattern provides structural information. By comparing the fragmentation of a metabolite to that of the parent drug, the site of metabolic modification (e.g., the location of the hydroxyl group in P95) can be deduced.

Conclusion

The metabolism of iloperidone is a complex process dominated by CYP2D6-mediated hydroxylation (the P95 pathway) and carbonyl reduction to the active metabolite P88. The activity of the polymorphic CYP2D6 enzyme is a critical determinant of the pharmacokinetic profile, dictating the relative plasma concentrations of the parent drug and its major metabolites. While the P88 metabolite likely contributes to the clinical profile of iloperidone, the P95 metabolite is not considered centrally active. Furthermore, iloperidone's potential to inhibit CYP2D6 and CYP3A4 underscores the need for careful consideration of drug-drug interactions. The experimental protocols outlined herein represent the standard methodologies that have enabled this detailed understanding, providing a robust framework for the continued investigation of drug metabolism in pharmaceutical research and development.

References

The Pharmacokinetics of Iloperidone and Its Major Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone is an atypical antipsychotic agent approved for the treatment of schizophrenia. Its clinical efficacy and safety profile are intrinsically linked to its pharmacokinetic properties and those of its major active metabolites. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion of iloperidone, with a focus on its primary metabolites, P88 and P95. Detailed experimental methodologies and quantitative data are presented to support further research and drug development efforts in this area.

Absorption

Iloperidone is well-absorbed after oral administration, with a relative bioavailability of the tablet formulation being 96% compared to an oral solution.[1][2] Peak plasma concentrations (Tmax) of iloperidone are typically reached within 2 to 4 hours following oral administration.[2]

Effect of Food: The administration of iloperidone with a high-fat meal has a negligible effect on the peak plasma concentration (Cmax) and the total drug exposure (AUC) of iloperidone and its major metabolites.[1][2] However, food can delay the time to reach peak plasma concentration (Tmax).

Distribution

Iloperidone exhibits a large apparent volume of distribution, ranging from 1340 to 2800 L, indicating extensive distribution into tissues.

Protein Binding: Iloperidone and its major metabolites are highly bound to serum proteins, with a binding of approximately 95%. At therapeutic concentrations, the unbound fraction of iloperidone in plasma is about 3%, while the unbound fraction for its metabolites, P88 and P95, is approximately 8%.

Metabolism

Iloperidone is extensively metabolized in the liver primarily through three main biotransformation pathways:

-

Carbonyl reduction to its active metabolite P88.

-

Hydroxylation , mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, to its active metabolite P95.

-

O-demethylation , mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.

The two major metabolites, P88 and P95, are pharmacologically active and contribute significantly to the overall clinical effect of iloperidone. The metabolic profile is significantly influenced by the genetic polymorphism of the CYP2D6 enzyme, leading to different pharmacokinetic profiles in extensive metabolizers (EMs) versus poor metabolizers (PMs).

Metabolic Pathways of Iloperidone

Excretion

The elimination of iloperidone and its metabolites occurs primarily through the kidneys. Less than 1% of the administered dose is excreted as unchanged iloperidone. The route of excretion is influenced by the CYP2D6 metabolizer status. In extensive metabolizers, approximately 58.2% of the dose is recovered in the urine and 19.9% in the feces. In poor metabolizers, these values are 45.1% and 22.1%, respectively.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of iloperidone and its major metabolites.

Table 1: Pharmacokinetic Parameters of Iloperidone and its Metabolites in Extensive (EM) and Poor (PM) CYP2D6 Metabolizers

| Parameter | Iloperidone (EM) | Iloperidone (PM) | P88 (EM) | P88 (PM) | P95 (EM) | P95 (PM) | Reference(s) |

| Tmax (hours) | 2 - 4 | 2 - 4 | ~4-6 | ~4-6 | ~8-10 | ~8-10 | |

| Elimination Half-life (hours) | 18 | 33 | 26 | 37 | 23 | 31 | |

| Apparent Clearance (L/h) | 47 - 102 | - | - | - | - | - | |

| Apparent Volume of Distribution (L) | 1340 - 2800 | - | - | - | - | - | |

| Protein Binding (%) | ~95 | ~95 | ~95 | ~95 | ~95 | ~95 | |

| Contribution to Total AUC (%) | - | - | 19.5 | 34.0 | 47.9 | 25.0 |

Experimental Protocols

Quantification of Iloperidone and its Metabolites in Plasma

A common method for the simultaneous determination of iloperidone, P88, and P95 in human plasma is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation:

-

Plasma samples are typically subjected to liquid-liquid extraction with a solvent such as ethyl acetate to isolate the analytes and an internal standard (e.g., pioglitazone hydrochloride).

-

The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the HPLC system.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., CAPCELL PAK C18 MG III, 150mm × 2.0mm, 5μm) is commonly used for separation.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5mM ammonium formate with 0.3% formic acid) is employed.

-

Flow Rate: A typical flow rate is around 0.35 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for example, 40°C.

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:

-

Iloperidone: m/z 427.2 → 261.2

-

P88 and P95: m/z 429.1 → 261.1

-

Pioglitazone hydrochloride (IS): m/z 357.1 → 133.7

-

In Vitro Metabolism Studies

Objective: To identify the cytochrome P450 enzymes responsible for the metabolism of iloperidone.

Methodology:

-

Iloperidone is incubated with human liver microsomes or recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4) in the presence of NADPH, a necessary cofactor for CYP-mediated reactions.

-

The reaction is stopped at various time points, and the formation of metabolites is quantified using a validated analytical method like HPLC-MS/MS.

-

The use of specific chemical inhibitors for different CYP enzymes can further confirm the involvement of a particular enzyme in the metabolism of iloperidone.

Experimental Workflow for a Pharmacokinetic Study

Signaling Pathways

The therapeutic effects of iloperidone are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Blockade of these receptors in key brain regions is believed to modulate neurotransmission and alleviate the symptoms of schizophrenia.

Iloperidone's Interaction with Dopamine D2 and Serotonin 5-HT2A Receptors

Conclusion

The pharmacokinetics of iloperidone are characterized by good oral absorption, extensive distribution, and significant hepatic metabolism leading to the formation of two major active metabolites, P88 and P95. The metabolism is heavily influenced by the CYP2D6 enzyme, resulting in different pharmacokinetic profiles between extensive and poor metabolizers. A thorough understanding of these pharmacokinetic properties, along with the detailed experimental methodologies for their assessment, is crucial for the optimization of iloperidone therapy and the development of new antipsychotic agents. This guide provides a comprehensive foundation for researchers and drug development professionals working in this field.

References

The Central Role of CYP2D6 and CYP3A4 in the Metabolic Clearance of Iloperidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iloperidone, an atypical antipsychotic, undergoes extensive hepatic metabolism primarily mediated by two key cytochrome P450 enzymes: CYP2D6 and, to a lesser extent, CYP3A4.[1][2][3] This technical guide provides a comprehensive overview of the metabolic pathways of iloperidone, focusing on the catalytic roles of CYP2D6 and CYP3A4. It synthesizes quantitative pharmacokinetic data, details relevant experimental methodologies, and presents visual representations of the metabolic cascade and experimental workflows. Understanding the nuances of iloperidone metabolism is critical for predicting drug-drug interactions, understanding inter-individual variability in patient response, and optimizing therapeutic strategies.

Introduction to Iloperidone Metabolism

Iloperidone is biotransformed into two major active metabolites, P88 and P95, through distinct metabolic pathways governed by CYP2D6 and CYP3A4.[4][5] The primary metabolic routes are hydroxylation and carbonyl reduction, predominantly catalyzed by CYP2D6, and O-demethylation, which is mediated by CYP3A4. The plasma concentrations of iloperidone and its metabolites are significantly influenced by the genetic polymorphism of CYP2D6, leading to different pharmacokinetic profiles in individuals classified as extensive metabolizers (EMs) versus poor metabolizers (PMs).

Quantitative Pharmacokinetics and Metabolism

The metabolic fate of iloperidone is intrinsically linked to the activity of CYP2D6 and CYP3A4. This is reflected in the pharmacokinetic parameters of the parent drug and its primary metabolites, P88 and P95.

Table 1: Pharmacokinetic Parameters of Iloperidone and its Metabolites in CYP2D6 Extensive (EM) vs. Poor Metabolizers (PM)

| Parameter | Iloperidone | P88 (Active Metabolite) | P95 (Metabolite) |

| Elimination Half-life (hours) - EM | 18 | 26 | 23 |

| Elimination Half-life (hours) - PM | 33 | 37 | 31 |

| Apparent Clearance (L/h) | 47 to 102 | N/A | N/A |

| Apparent Volume of Distribution (L) | 1340 to 2800 | N/A | N/A |

Table 2: Relative Exposure (AUC) of Iloperidone Metabolites at Steady-State

| Metabolite | % of Total AUC in EMs | % of Total AUC in PMs |

| P95 | 47.9% | 25% |

| P88 | 19.5% | 34% |

Metabolic Pathways and Enzymatic Roles

The biotransformation of iloperidone is a multi-step process involving distinct enzymatic reactions catalyzed by CYP2D6 and CYP3A4.

CYP2D6-Mediated Metabolism

CYP2D6 is the principal enzyme responsible for the hydroxylation of iloperidone to its metabolite P94, which is subsequently metabolized to P95. This pathway is the dominant route of clearance in individuals with normal CYP2D6 function (extensive metabolizers).

CYP3A4-Mediated Metabolism

CYP3A4 contributes to iloperidone metabolism to a lesser extent through O-demethylation to form the metabolite P89. Furthermore, carbonyl reduction, another key metabolic step, leads to the formation of the active metabolite P88. While CYP2D6 is also implicated in carbonyl reduction, CYP3A4 plays a notable role.

References

- 1. The atypical neuroleptics iloperidone and lurasidone inhibit human cytochrome P450 enzymes in vitro. Evaluation of potential metabolic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Iloperidone (Fanapt): An FDA-Approved Treatment Option for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Iloperidone Metabolite P95 using P95-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloperidone is an atypical antipsychotic agent used in the treatment of schizophrenia. The monitoring of its plasma concentrations, along with its major metabolites, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1] P95 (4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxy-benzoic acid) is a significant metabolite of Iloperidone.[2][3] For accurate quantification of P95 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard.[4][5] This document provides detailed application notes and protocols for the use of Iloperidone metabolite P95-13C,d3 as an internal standard for the quantitative analysis of P95 in plasma. The use of a SIL-IS like P95-13C,d3 is critical for correcting for variability during sample preparation and potential matrix effects in the mass spectrometer, thereby ensuring high accuracy and precision of the analytical method.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Iloperidone metabolite P95 and the internal standard P95-13C,d3. These parameters are essential for setting up the mass spectrometer and the liquid chromatography system.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Iloperidone Metabolite P95 | 429.2 | 233.2 | Positive |

| This compound | 433.2 | 233.2 | Positive |

Note: The precursor ion for P95-13C,d3 is calculated based on the addition of one 13C atom and three deuterium atoms to the molecular weight of P95. The product ion is assumed to be the same as the unlabeled compound, as the fragmentation is likely to occur on a part of the molecule that does not contain the isotopic labels.

Table 2: Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C8, 100 mm x 4.6 mm, 3.5 µm |

| Mobile Phase | Acetonitrile : 2 mM Ammonium formate with 1.5% Formic Acid (28:72, v/v) |

| Flow Rate | 600 µL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Retention Time (Approx.) | P95: ~2.5 min |

Note: Chromatographic conditions may require optimization based on the specific LC system and column used.

Experimental Protocols

This section provides a detailed protocol for the extraction of Iloperidone metabolite P95 from plasma samples and subsequent analysis by LC-MS/MS.

Materials and Reagents

-

Iloperidone metabolite P95 analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (blank)

-

Solid Phase Extraction (SPE) cartridges

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Iloperidone metabolite P95 and P95-13C,d3 in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the P95 primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the P95-13C,d3 primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Solid Phase Extraction - SPE)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL P95-13C,d3).

-

Vortex the samples for 30 seconds.

-

Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the chromatographic conditions specified in Table 2.

-

Configure the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode using the transitions provided in Table 1.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

-

Acquire and process the data using the instrument's software.

-

Quantify the concentration of P95 in the unknown samples by constructing a calibration curve from the peak area ratios of P95 to P95-13C,d3 versus the nominal concentration of the calibration standards.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Iloperidone metabolite P95 in plasma samples.

Caption: Experimental workflow for P95 analysis.

Principle of Stable Isotope Dilution Analysis

This diagram outlines the principle of using a stable isotope-labeled internal standard for accurate quantification in LC-MS/MS.

Caption: Principle of Stable Isotope Dilution.

References

- 1. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Iloperidone in Human Plasma using Isotope Dilution LC-MS/MS

Introduction

Iloperidone is a novel atypical antipsychotic agent with a high affinity for serotonin 5-HT2A and dopamine D2 receptors.[1] Accurate and reliable quantification of Iloperidone and its major active metabolites, P88 and P95, in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[1][2] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and accuracy.[3][4] This application note details a robust and validated method for the simultaneous determination of Iloperidone, P88, and P95 in human plasma using stable isotope-labeled internal standards.

Principle

The method employs the principle of isotope dilution, where a known concentration of a stable isotope-labeled analog of the analyte (internal standard) is added to the sample at the beginning of the sample preparation process. The internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization effects in the mass spectrometer. The ratio of the analyte's mass spectrometric signal to that of the internal standard is used for quantification, thereby correcting for variations during sample processing and analysis.

Experimental Protocols

1. Materials and Reagents

-

Iloperidone, P88, and P95 reference standards

-

Iloperidone-d4, P88-d4, and P95-d4 (or other suitable deuterated analogs) as internal standards (IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

2. Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Iloperidone, P88, P95, and their respective internal standards in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analytes from the stock solutions in methanol:water (1:1, v/v) to create calibration curve (CC) standards.

-

Internal Standard Working Solution: Prepare a combined working solution of the internal standards in methanol:water (1:1, v/v).

-

Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain the desired concentrations for the calibration curve and quality control samples (Low, Medium, and High).

4. Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of plasma sample (CC, QC, or unknown), add 25 µL of the internal standard working solution and vortex.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

5. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A C8 or C18 column (e.g., ACE 5 C8).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Gradient: A suitable gradient to achieve separation of the analytes and their metabolites.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters: Optimize source temperature, gas flows, and ion spray voltage.

-

Data Presentation

Table 1: Mass Spectrometric Parameters for Iloperidone, Metabolites, and Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |

| Iloperidone | 427.1 | 261.0 | 80 | 35 |

| P88 | 429.1 | 190.0 | 85 | 40 |

| P95 | 429.0 | 261.0 | 82 | 38 |

| Iloperidone-d4 | 431.1 | 265.0 | 80 | 35 |

| P88-d4 | 433.1 | 194.0 | 85 | 40 |

| P95-d4 | 433.0 | 265.0 | 82 | 38 |

Table 2: Calibration Curve and Performance Data

| Analyte | Concentration Range (ng/mL) | Linearity (r²) | LLOQ (ng/mL) |

| Iloperidone | 0.01 - 6.0 | > 0.99 | 0.01 |

| P88 | 0.01 - 6.0 | > 0.99 | 0.01 |

| P95 | 0.01 - 6.0 | > 0.99 | 0.01 |

Table 3: Accuracy and Precision of the Method

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Iloperidone | LQC | 0.03 | < 5 | 95 - 105 | < 5 | 95 - 105 |

| MQC | 0.3 | < 5 | 95 - 105 | < 5 | 95 - 105 | |

| HQC | 4.5 | < 5 | 95 - 105 | < 5 | 95 - 105 | |

| P88 | LQC | 0.03 | < 5 | 95 - 105 | < 5 | 95 - 105 |

| MQC | 0.3 | < 5 | 95 - 105 | < 5 | 95 - 105 | |

| HQC | 4.5 | < 5 | 95 - 105 | < 5 | 95 - 105 | |

| P95 | LQC | 0.03 | < 5 | 95 - 105 | < 5 | 95 - 105 |

| MQC | 0.3 | < 5 | 95 - 105 | < 5 | 95 - 105 | |

| HQC | 4.5 | < 5 | 95 - 105 | < 5 | 95 - 105 |

Note: The accuracy and precision values are based on a representative study and should be within ±15% (±20% for LLOQ) as per regulatory guidelines.

Visualizations

Caption: Experimental workflow for the quantitative analysis of Iloperidone.

Caption: Major metabolic pathways of Iloperidone.

Conclusion

The described isotope dilution LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of Iloperidone and its major metabolites, P88 and P95, in human plasma. The method demonstrates excellent accuracy, precision, and a wide linear dynamic range, making it suitable for supporting pharmacokinetic and bioequivalence studies in clinical and research settings. The use of stable isotope-labeled internal standards ensures high data quality by compensating for potential matrix effects and variability in sample processing.

References

- 1. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. scispace.com [scispace.com]

- 4. crimsonpublishers.com [crimsonpublishers.com]